molecular formula C10H10O4 B046730 5,6-Dimethoxy-3H-isobenzofuran-1-one CAS No. 531-88-4

5,6-Dimethoxy-3H-isobenzofuran-1-one

Cat. No. B046730
CAS RN: 531-88-4
M. Wt: 194.18 g/mol
InChI Key: UKFAWRZYFYOXEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5,6-Dimethoxy-3H-isobenzofuran-1-one involves coupling reactions and microwave irradiation techniques. For example, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free conditions yielded a high-yield product demonstrating the compound's synthesis versatility (Sapari et al., 2019). Domino [Pd]-catalysis has also been reported as an efficient method for synthesizing isobenzofuran-1(3H)-ones, showcasing broad substrate scope and application in drug synthesis (Mahendar & Satyanarayana, 2016).

Molecular Structure Analysis

The molecular structure of derivatives reveals a connection between indoline and isobenzofuran systems, analyzed through Hirshfeld surface and fingerprint plots. These analyses indicate the presence of short intermolecular interactions and π-π stacking, which are crucial for understanding the compound's crystalline structure (Sapari et al., 2019).

Chemical Reactions and Properties

5,6-Dimethoxy isobenzofuran derivatives demonstrate varied reactivity, generating oxygen-bridged adducts when reacted with dienophiles. These adducts can be aromatized to naphthalenes, indicating the compound's utility in synthesizing complex aromatic structures (Keay, Lee, & Rodrigo, 1980).

Physical Properties Analysis

The crystal structures of derivatives, such as 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, have been determined, showing triclinic space groups and specific cell parameters. These findings contribute to understanding the compound's solid-state properties and potential for material science applications (Chen, Ye, & Hu, 2012).

Chemical Properties Analysis

Isobenzofuran-1(3H)-ones' synthesis, involving regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, highlights their chemical versatility. These products can undergo further transformations, such as palladium-catalyzed cross-coupling, demonstrating the compound's adaptability in organic synthesis (Zheng et al., 2019).

Scientific Research Applications

  • Organic Synthesis and Molecular Structure Analysis : A related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, demonstrates potential in organic synthesis and analyzing molecular structures (Sapari et al., 2019).

  • NMR Spectra Study in Sesamol Derivatives : The synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, a related compound, aids in the study of NMR spectra of sesamol derivatives (Fukui et al., 1969).

  • Aromatic Demethoxylation Precursor in Oxoisoaporphines : 5,6-Dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, another related compound, serves as a possible precursor for aromatic demethoxylation in oxoisoaporphines (Sobarzo-Sánchez et al., 2006).

  • Cycloaddition Reactions in Research : Isobenzofuran's reaction with 6,6-diphenylfulvene to form endo-(2+4) cycloadducts is significant in scientific research (Takeshita et al., 1975).

  • Regioselective Oxidation Processes : The divergent synthesis of isobenzofuran-1(3H)-one and 3,4-dihydroisochroman-1-one derivatives is used to study regioselective oxidation processes (Du et al., 2022).

  • Tautomeric Equilibria Studies : The keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives is used to study their tautomeric equilibria in different solvents, temperatures, and physical states (Pires et al., 2016).

  • Crystal Structure Identification : The synthesis of 5,6-Dimethoxy-3H-isobenzofuran-1-one led to the identification of its structures and its crystal structure analysis (Chen et al., 2012).

  • Biological Activities and Pharmacological Research : Isobenzofuran-1(3H)-ones have been found to possess biological activities and are present in several natural and synthetic compounds, which is important for pharmacological research (Franca et al., 2016).

properties

IUPAC Name

5,6-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFAWRZYFYOXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)COC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282301
Record name 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-3H-isobenzofuran-1-one

CAS RN

531-88-4, 759409-69-3
Record name m-Meconin
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Record name 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 759409-69-3
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Synthesis routes and methods I

Procedure details

A suspension of 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) in aqueous 37% HCl (126 ml, 1522 mmol) and a 37% solution in water of formaldehyde (25 ml, 54.9 mmol) were heated to 90 to 100° C. for 6 hours. Stirring was prolonged overnight at room temperature, and then the obtained insoluble material was removed by filtration. The filtrate was quenched with water (200 ml) and extracted with ethyl acetate (200 ml×3). The combined organic layers were washed with aqueous 1N NaOH (100 ml) and then with brine (2×100 ml). The organic phase was dried over Na2SO4, filtered and evaporated to dryness. The obtained yellow solid was triturated with ethyl acetate to afford 5,6-dimethoxyisobenzofuran-1(3H)-one as a white solid (3.171 g, 16.33 mmol, 30% yield). MS/ESI+ 195.0 [MH]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 3,4-dimethoxy-benzoic acid (353.5 g, 1.94 moles) in HCHO (1.7 l, 24.5 moles) was prepared under mechanic stirring, cooled in ice, saturated with gaseous HCl (340 g, 9.32 moles), then gradually brought to 60° C. After one night the temperature was brought to the room values and further HCl (300 mg) was bubbled, then the temperature was brought again to 60° C. for one night. The mixture was brought to small volume, taken up with water (1 l ), neutralised with 28% NH4OH (1.5 l) and kept at cool for 2 hours, then filtered. The filtrate was washed with water up to neutrality, then crystallised from CH3OH (2 l ) and dried under vacuum at 60° C. to give 220 g of the title compound (yield: 58.65%).
Quantity
353.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 L
Type
reactant
Reaction Step One
Name
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
58.65%

Synthesis routes and methods III

Procedure details

A suspension of 3,4-dimethoxy-benzoic acid (353.5 g, 1.94 moles) in HCHO (1.7 l, 24.5 moles) under stirring was prepared and cooled in ice, saturated with gaseous HCl (340 g, 9.32 moles), then gradually warmed to 60° C. After one night the temperature was cooled to the room value and further HCl (300 g) was bubbled in, then the temperature was brought again to 60° C. for one night. The mixture was partially evaporated, taken up in water (1 l), neutralised with 28% NH4OH (1.5 l) and kept at cold for 2 hours, then filtered. The filtrate was washed with water up to neutrality, then crystallised from methanol (2 l) and dried under vacuum at 60° C. to give 220 g of the title compound (yield: 58.65%).
Quantity
353.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 L
Type
reactant
Reaction Step One
Name
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
reactant
Reaction Step Three
Yield
58.65%

Synthesis routes and methods IV

Procedure details

Under mechanical stirring a slurry of 3,4-dimethoxybenzoic acid (353.5 g, 1.94 moles) in HCHO (1.71, 24.5 moles) was prepared and cooled in ice, saturated with gaseous HCl (340 g, 9.32 moles), then gradually brought to 60° C. After 1 night the temperature was brought to room value and further HCl (300 g) was gurgled therein, then the temperature was brought to 60° C. again overnight. The mixture was brought to small volume, taken up in water (1 l), neutralized with 28% NH4OH (1.5 l) and kept at cold for 2 hours, then filtered. The filtrate was washed with water till neutrality, then crystallized from methanol (2 l) and dried under vacuum at 60° C. to give 220 g of the title product (yield: 58.65%).
Quantity
353.5 g
Type
reactant
Reaction Step One
Name
Quantity
24.5 mol
Type
reactant
Reaction Step One
Name
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
58.65%

Synthesis routes and methods V

Procedure details

A mixture of 3,4-dimethoxy-benzoic acid (10 g) in 37% HCl (150 ml) and formaldehyde (25 ml, 37 wt. % solution in water) was heated to 90° C. for 4¾ hours, and then insoluble material was removed by filtration. The filtrate was quenched with water (200 ml) and extracted three times with ethyl acetate (200 ml). The combined organic layers were washed with aqueous NaOH (40 ml, 2.5 M) and water (100 ml). The organic solvent was dried over anhydrous Na2SO4, filtered and evaporated to dryness
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-3H-isobenzofuran-1-one
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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5,6-Dimethoxy-3H-isobenzofuran-1-one

Citations

For This Compound
5
Citations
VT Abaev, AS Dmitriev, SA Podelyakin… - Journal of …, 2006 - Wiley Online Library
A general method for the synthesis of isocoumarine derivatives has been developed. Bis(5‐R‐2‐furyl)methylbenzoic acids (R = methyl, ethyl) underwent recyclization and subsequent …
Number of citations: 36 onlinelibrary.wiley.com
JC Barcia Barcia, J Cruces, CO Salas… - minerva.usc.es
Here we describe modified syntheses of o-acetylbenzoic acids and o-acetylphenylacetic acids by Heck palladium-catalysed arylation of n-butyl vinyl ether with o-iodobenzoic acids or …
Number of citations: 0 minerva.usc.es
SR Flanagan, DC Harrowven, M Bradley - Tetrahedron, 2002 - Elsevier
A new aromatic annulation reaction based on sequential Horner–Emmons and Claisen condensation reactions is described. The method is high yielding and provides a rapid entry to …
Number of citations: 61 www.sciencedirect.com
SV Eswaran, D Kaur, K Khamaru, S Prabhakar… - Tetrahedron …, 2016 - Elsevier
Pyrolysis of azido-meta-meconine yields only a single product 1D, which has been characterized spectroscopically ( 1 H NMR, 13 C NMR, HSQC, DEPT & MS). These results reveal that …
Number of citations: 5 www.sciencedirect.com
LA Marcelino, JFJ Torres-Acosta… - Tropical and …, 2023 - revista.ccba.uady.mx
Background: There are over 1,500,000 species of mushrooms worldwide and approximately 20,000 of them are present in Mexico where native cultures use some species of wild …
Number of citations: 0 www.revista.ccba.uady.mx

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